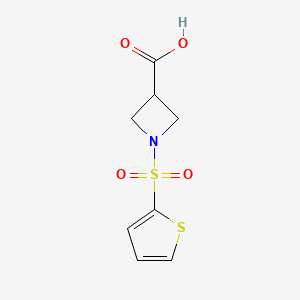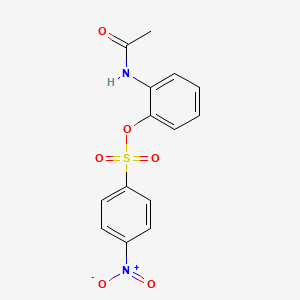
2,2'-(Benzo[1,2-b
Overview
Description
2,2’-(Benzo[1,2-b:4,5-b’]difuran (BDF) is a compound that has garnered significant interest in the field of materials chemistry due to its unique optical and electronic properties. It is a two-dimensional molecule that serves as a building block for the formation of novel donor-acceptor copolymers . BDF is known for its planar backbone, which facilitates pi-stacking and enhances charge carrier mobilities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BDF-based polymers typically involves the Stille cross-coupling reaction . This method combines the BDF monomers with electron-accepting units such as 2,3,1-benzothiadiazole or 2-octyl-2H-benzo[d][1,2,3]triazole . The reaction conditions often include the use of palladium catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: In industrial settings, the production of BDF-based polymers may involve halogenation strategies to incorporate fluorine or chlorine-substituted conjugated side chains . These modifications can enhance the optical properties and improve the efficiency of the resulting polymers in applications such as organic solar cells .
Chemical Reactions Analysis
Types of Reactions: BDF undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and tailoring it for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving BDF include halogenating agents, oxidizing agents, and reducing agents . The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of BDF include halogenated derivatives, oxidized forms, and substituted variants . These products are valuable for further applications in materials science and organic electronics .
Scientific Research Applications
BDF has a wide range of scientific research applications due to its favorable optical and electronic properties. In chemistry, it is used as a building block for the synthesis of donor-acceptor copolymers, which are essential for organic solar cells . In biology and medicine, BDF-based compounds are being explored for their potential use in organic field-effect transistors (OFETs) and organic spintronic devices . In industry, BDF is utilized in the development of high-performance ambipolar organic field-effect transistors .
Mechanism of Action
The mechanism of action of BDF involves its ability to facilitate charge transport through pi-stacking interactions . The planar structure of BDF allows for efficient stacking of molecules, which enhances charge carrier mobilities and improves the performance of devices such as organic solar cells and OFETs . The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for determining the electronic properties of BDF-based materials .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to BDF include benzo[1,2-b:4,5-b’]dithiophene (BDT) and other benzo-fused heterocycles . These compounds share structural similarities with BDF but differ in their electronic properties and applications.
Uniqueness of BDF: BDF is unique due to its combination of a planar backbone and the ability to form strong pi-stacking interactions . This makes it particularly suitable for applications in organic electronics, where high charge carrier mobilities are essential . Additionally, the ability to modify BDF through halogenation and other chemical reactions allows for fine-tuning of its properties for specific applications .
Properties
IUPAC Name |
2-[4-(dicyanomethylidene)thieno[2,3-f][1]benzothiol-8-ylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H4N4S2/c17-5-9(6-18)13-11-1-3-21-15(11)14(10(7-19)8-20)12-2-4-22-16(12)13/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBBTCCPCXQCCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=C(C#N)C#N)C3=C(C2=C(C#N)C#N)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H4N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B3212043.png)
![3-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B3212051.png)
![3-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B3212061.png)
![3-[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B3212066.png)
![N-cyclohexyl-2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B3212076.png)
![N-cyclohexyl-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B3212083.png)
![N-cyclohexyl-3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B3212087.png)





![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B3212137.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212145.png)
